molecular formula C11H15N3O4 B3260923 4-tert-Butyl-N-methyl-2,6-dinitroaniline CAS No. 33629-43-5

4-tert-Butyl-N-methyl-2,6-dinitroaniline

Cat. No.: B3260923
CAS No.: 33629-43-5
M. Wt: 253.25 g/mol
InChI Key: SDESEGYLPHQNFO-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-methyl-2,6-dinitroaniline is a chemical reagent of significant interest in agricultural and plant biochemistry research. As a member of the dinitroaniline chemical family, which includes herbicides like Butralin , this compound is primarily utilized in studies focused on understanding the mechanism of action of selective pre-emergence herbicides . Dinitroanilines are known to inhibit microtubule assembly by binding to plant tubulin, a critical protein for cell division and growth . This binding action halts root elongation by depolymerizing microtubules and severely disrupting mitotic processes, leading to the characteristic swelling of root tips observed in susceptible plants . Researchers value this compound for probing the structural specificity of tubulin-binding sites and for investigating the molecular basis of herbicide resistance. Mutations in alpha-tubulin, for instance, have been correlated with resistance to dinitroaniline herbicides in certain weed species . Furthermore, its role in environmental science is emerging, as studies on similar compounds explore microbial degradation pathways, revealing initial biotransformation steps involving nitroreduction and N-dealkylation by specific bacterial enzymes . This makes it a relevant compound for research into the environmental fate and biodegradation of persistent herbicides. This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-tert-butyl-N-methyl-2,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)7-5-8(13(15)16)10(12-4)9(6-7)14(17)18/h5-6,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDESEGYLPHQNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-methyl-2,6-dinitroaniline typically involves the nitration of 4-tert-butylaniline followed by methylation. The nitration process introduces nitro groups at the 2 and 6 positions of the aniline ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and methylation steps are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-N-methyl-2,6-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-methyl-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline)

  • Molecular Formula : C₁₄H₂₁N₃O₄
  • Molecular Weight : 295.33 g/mol
  • Key Differences :
    • N-substituent : Butralin has an N-sec-butyl group instead of N-methyl.
    • Applications : Butralin is a pre-emergence herbicide for controlling weeds in crops like cotton and soybeans . The bulkier sec-butyl group may enhance soil persistence compared to the smaller N-methyl group.
  • Safety: No explicit hazards noted, but nitro compounds generally require careful handling.

N-Methyl-2,6-dinitroaniline

  • Molecular Formula : C₇H₇N₃O₄
  • Molecular Weight : 197.15 g/mol
  • Key Differences :
    • Lacks the tert-butyl group, reducing steric hindrance and lipophilicity (logP = 2.13 ).
    • Applications : Used as an intermediate in organic synthesis and dye production .
  • Reactivity : The absence of tert-butyl may increase solubility in polar solvents.

2-Chloro-4,6-dinitroaniline

  • Molecular Formula : C₆H₄ClN₃O₄
  • Molecular Weight : 217.57 g/mol
  • Key Differences :
    • Chlorine substituent at position 2 instead of tert-butyl.
    • Applications : Used in mutagenicity testing and as a dye intermediate .
  • Safety : High toxicity; detected in textiles at levels exceeding REACH limits (282 µg/g) .

Profluralin (N-Cyclopropylmethyl-2,6-dinitro-N-propyl-4-trifluoromethylaniline)

  • Molecular Formula : C₁₄H₁₅F₃N₃O₄
  • Key Differences :
    • Contains a trifluoromethyl group (electron-withdrawing) instead of tert-butyl.
    • Applications : Herbicide with enhanced photostability due to the trifluoromethyl group .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP Applications Safety Notes
4-tert-Butyl-N-methyl-2,6-dinitroaniline C₁₂H₁₆N₃O₄ 295.28 4-tert-butyl, N-methyl, 2,6-nitro ~3.5* Research/Herbicide candidate Potential nitro-related hazards
Butralin C₁₄H₂₁N₃O₄ 295.33 4-tert-butyl, N-sec-butyl, 2,6-nitro 4.2 Herbicide (cotton, soybeans) Low acute toxicity
N-Methyl-2,6-dinitroaniline C₇H₇N₃O₄ 197.15 N-methyl, 2,6-nitro 2.13 Organic synthesis, dyes Moderate reactivity
2-Chloro-4,6-dinitroaniline C₆H₄ClN₃O₄ 217.57 2-chloro, 4,6-nitro ~2.5 Mutagenicity testing, textiles High toxicity; REACH non-compliant
Profluralin C₁₄H₁₅F₃N₃O₄ 346.28 4-trifluoromethyl, N-cyclopropylmethyl 3.8 Herbicide (photostable) Moderate environmental persistence

*Estimated based on tert-butyl contribution to hydrophobicity.

Key Research Findings

  • Structural Impact on Activity : Bulky substituents (e.g., tert-butyl) enhance lipophilicity and soil adsorption, critical for herbicidal pre-emergence activity .
  • Toxicity Trends : Halogenated derivatives (e.g., 2-bromo-4,6-dinitroaniline) exhibit higher mutagenicity and environmental risks compared to alkyl-substituted analogs .
  • Synthesis Challenges : Nitro groups introduce explosive hazards; unexpected exotherms observed during synthesis of chloro-nitroanilines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-Butyl-N-methyl-2,6-dinitroaniline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sequential nitration and alkylation steps. For instance, nitration of 4-tert-Butyl-N-methylaniline with nitric acid/sulfuric acid under controlled temperature (0–5°C) ensures regioselective introduction of nitro groups at the 2- and 6-positions. Optimization can be achieved via kinetic studies using HPLC to monitor intermediate formation . Reaction path search methods, such as those employed by ICReDD, integrate quantum chemical calculations to predict energy barriers and identify optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl resonance at ~1.3 ppm, aromatic protons at ~8.5 ppm).
  • IR Spectroscopy : Detect characteristic nitro (N-O stretching at ~1520 cm⁻¹) and amine (N-H bending at ~1600 cm⁻¹) groups.
  • XRD : Resolve crystal structure to validate steric effects of the tert-butyl group .
    • Data Table :
TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 1.3 (s, 9H, tert-butyl)Confirm alkyl substitution
IR1520 cm⁻¹ (N-O)Verify nitro groups

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Stability studies using accelerated aging tests (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring can quantify degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of substituents on the reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). For example, the tert-butyl group’s electron-donating inductive effect can stabilize positive charge in intermediates during nucleophilic substitution . Coupled-cluster (CCSD(T)) methods further refine activation energies for nitro-group reactions.

Q. What experimental strategies resolve contradictions in reported degradation pathways of nitroaromatic compounds like this compound?

  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁵N or D-labeled derivatives) to trace degradation mechanisms. For instance, incubate This compound-d₁₅ in soil/water matrices and analyze via HRMS/MS to distinguish abiotic vs. microbial pathways .

Q. How can chiral separation techniques be applied to stereoisomers of structurally related compounds?

  • Methodological Answer : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. For example, resolve enantiomers of analogs like 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine using polar organic mobile phases (MeCN/MeOH with 0.1% TFA) .

Q. What in vitro assays are suitable for assessing the neurotoxic potential of nitroaromatic derivatives?

  • Methodological Answer : Utilize SH-SY5Y neuronal cells to measure oxidative stress (via ROS probes) and mitochondrial dysfunction (JC-1 staining). Compare IC₅₀ values of this compound against structurally similar neurotoxicants (e.g., para-hydroxy Butyryl fentanyl analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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